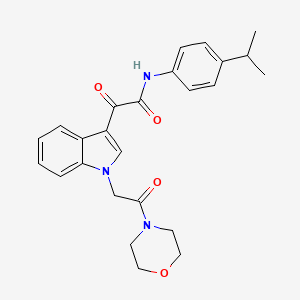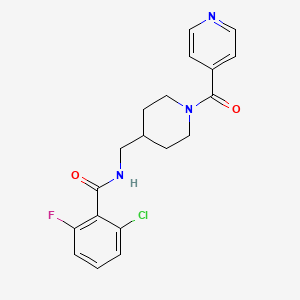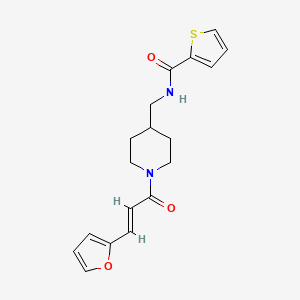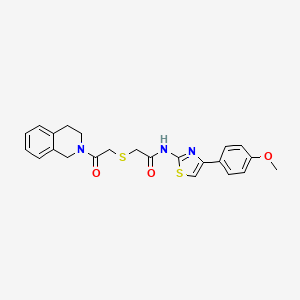![molecular formula C14H20Cl2N4 B2981454 5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine CAS No. 1504193-09-2](/img/structure/B2981454.png)
5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine is a chemical compound with the CAS Number: 1504193-09-2 . It has a molecular weight of 315.25 . The IUPAC name for this compound is 5,6-dichloro-1-(1-(diethylamino)propan-2-yl)-1H-benzo[d]imidazol-2-amine .
Molecular Structure Analysis
The molecular formula of this compound is C14H20Cl2N4 . It consists of a benzimidazole ring which is substituted with two chlorine atoms and one diethylamino propan-2-yl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 315.25 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Antimicrobial Applications
5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine has been studied for its potential antimicrobial properties. Researchers have synthesized various derivatives of this compound and evaluated their effectiveness against bacterial and fungal strains. For instance, certain derivatives showed significant antibacterial and antifungal activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans (Özden, Usta, Altanlar, & Göker, 2011). Similarly, other derivatives have demonstrated notable antiproliferative and antifungal activities (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).
Corrosion Inhibition
Some benzimidazole derivatives, including those related to 5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine, have been explored as corrosion inhibitors. Research indicates these compounds can effectively protect mild steel in acidic environments by adsorbing on the steel surface and forming complexes with ferrous species (Tang, Zhang, Hu, Cao, Wu, & Jing, 2013).
Photophysical Properties
Research has also been conducted on the photophysical characteristics of certain benzimidazole derivatives. These compounds, including derivatives of 5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine, exhibit properties like excited-state intra-molecular proton transfer, making them potentially useful in photophysical applications (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Antiviral and Antifungal Agents
Some benzimidazole derivatives are studied for their potential use as antiviral and antifungal agents. These compounds have shown activity against herpes simplex virus and human coronavirus, as well as effectiveness against bacterial strains like S. epidermidis and fungal strains such as C. albicans (Perin, Alić, Liekens, Aerschot, Vervaeke, Gadakh, & Hranjec, 2018).
Antineoplastic Potential
Studies have revealed that certain benzimidazole derivatives exhibit significant growth inhibition in L1210 cells, which is indicative of their potential as antineoplastic agents. This growth inhibition appears to be associated with mitotic spindle poisoning (Ram, Wise, Wotring, Mccall, & Townsend, 1992).
Propriétés
IUPAC Name |
5,6-dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N4/c1-4-19(5-2)8-9(3)20-13-7-11(16)10(15)6-12(13)18-14(20)17/h6-7,9H,4-5,8H2,1-3H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYJYHKDYBHISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)N1C2=CC(=C(C=C2N=C1N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2981371.png)

![Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine](/img/structure/B2981373.png)

![3-(2-Bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride](/img/structure/B2981378.png)






![N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981391.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981392.png)
![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2981394.png)